molecular formula C7H4Cl2N2 B13033667 3,8-Dichloroimidazo[1,2-A]pyridine

3,8-Dichloroimidazo[1,2-A]pyridine

Cat. No.: B13033667
M. Wt: 187.02 g/mol
InChI Key: PZRJUDCMLADRAY-UHFFFAOYSA-N
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Description

3,8-Dichloroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring fused imidazole and pyridine rings with chlorine substituents at the 3- and 8-positions. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazo[1,2-a]pyridine derivatives, such as zolpidem (a sedative) and alpidem (an anxiolytic) . The chlorine atoms enhance electron-withdrawing effects, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3,8-dichloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRJUDCMLADRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloroimidazo[1,2-A]pyridine typically involves the cyclization of 2-aminopyridine with 1,3-dichloroacetone. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Imidazo[1,2-a]pyridine Derivatives

Compound Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Solubility
3,8-Dichloroimidazo[1,2-a]pyridine* 3,8-Cl 187.03 N/A Moderate in DMSO
6,8-Dichloroimidazo[1,2-a]pyridine 6,8-Cl 187.03 154–158 Low aqueous solubility
2,6-Dichloroimidazo[1,2-a]pyridine 2,6-Cl 187.03 N/A High organic solvent affinity
3-Nitroimidazo[1,2-a]pyridine 3-NO₂ 163.12 N/A Improved aqueous solubility

*Note: Data for 3,8-dichloro isomer inferred from analogs.

  • Solubility : 6,8-Dichloro derivatives exhibit poor aqueous solubility, necessitating structural modifications (e.g., sulfonylmethyl groups) for pharmacokinetic optimization. In contrast, nitro-substituted analogs (e.g., 3-nitroimidazo[1,2-a]pyridine) show improved solubility due to polar functional groups.

Antimycobacterial Activity :

  • Imidazo[1,2-a]pyridine derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show promise against Mycobacterium tuberculosis. For example, 3-nitro derivatives exhibit potent antikinetoplastid activity.
  • Structure-Activity Relationship (SAR) : Chlorine at the 8-position (as in 6,8-dichloro derivatives) may enhance target binding compared to 2,6-dichloro isomers, though direct data for 3,8-dichloro is lacking.

Market Relevance :

  • The 6,8-dichloro isomer is projected to grow in the pharmaceutical market (2020–2025), driven by demand for antitubercular and anticancer agents.

Challenges and Opportunities

  • Synthetic Limitations : Position-selective chlorination remains challenging. For example, 6,8-dichloro derivatives are more commonly reported than 3,8-dichloro due to regioselectivity issues in electrophilic substitution.
  • Pharmacokinetic Optimization: Chlorine substituents improve metabolic stability but reduce solubility. Hybridization with polar groups (e.g., amides, morpholino) is a viable strategy, as seen in 8-morpholinoimidazo[1,2-a]pyrazine derivatives.

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